Dithiobiuret is a chemical compound classified as a thioamide, characterized by the presence of two thiol groups and a urea moiety. Its chemical formula is C₂H₆N₂S₂, and it is often represented structurally as H₂N-C(=S)-N(H)-C(=S)-NH₂. Dithiobiuret is known for its reactivity, particularly in relation to acids and reducing agents, which can lead to the formation of toxic byproducts such as hydrogen sulfide gas under certain conditions .
Dithiobiuret acts as a paralytic agent, causing delayed-onset neuromuscular weakness []. Studies suggest it may interfere with the mechanism of acetylcholine release at the neuromuscular junction, a critical site for muscle movement []. However, the exact mechanism requires further investigation [].
Dithiobiuret can be synthesized through several methods:
Dithiobiuret finds applications in various fields:
Studies on dithiobiuret interactions focus on its reactivity with different chemical agents and its biological implications. Its reactions with acids can lead to hazardous situations due to the production of hydrogen sulfide gas. Furthermore, investigations into its interactions with biological systems are ongoing to better understand its pharmacological potential and toxicity .
Several compounds are structurally or functionally similar to dithiobiuret. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Thiourea | Thioamide | Contains one thiol group; less reactive than dithiobiuret. |
| Urea | Amide | Lacks sulfur; serves as a comparison for reactivity. |
| Dithioformamide | Thioamide | Similar sulfur content but different functional groups. |
| Diimino-1,2,4-dithiazolidine | Dithiazolidine | Derived from oxidation of dithiobiuret; exhibits different properties. |
Dithiobiuret's uniqueness lies in its dual thiol groups and specific reactivity patterns that differentiate it from other thioamides and related compounds. Its ability to form various derivatives through specific reactions makes it a compound of interest in synthetic chemistry and pharmacology .
Dithiobiuret (CAS RN: 541-53-7) is defined by the molecular formula C₂H₅N₃S₂ and a molar mass of 135.21 g/mol. Its IUPAC name, carbamothioylthiourea, reflects the presence of two thiourea moieties linked through a central nitrogen atom. The structural configuration features two thioamide (-C(=S)-NH₂) groups, which confer planar geometry and resonance stabilization (Figure 1).
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 541-53-7 | |
| Molecular Formula | C₂H₅N₃S₂ | |
| SMILES | NC(=S)NC(N)=S | |
| InChIKey | JIRRNZWTWJGJCT-UHFFFAOYSA-N | |
| Melting Point | 183°C (decomposition) |
Alternative nomenclature includes 2,4-dithiobiuret, thioimidodicarbonic diamide, and imidodicarbonodithioic diamide. These terms emphasize its relationship to biuret (NH₂-C(=O)-NH-C(=O)-NH₂), where oxygen atoms are replaced by sulfur.
X-ray crystallography reveals short C-S (1.69 Å) and C-N (1.38 Å) bond lengths, indicative of partial double-bond character due to resonance delocalization. Infrared spectroscopy shows strong absorption bands at 1,250–1,350 cm⁻¹ (C=S stretching) and 3,300–3,400 cm⁻¹ (N-H stretching).
Dithiobiuret is an organosulfur compound with the molecular formula C₂H₅N₃S₂ [1] [2] [3]. The compound has a molecular weight of 135.21 grams per mole [4] [7] and is characterized by its distinctive thioamide structure. The systematic International Union of Pure and Applied Chemistry name for dithiobiuret is carbamothioylthiourea [7] [13], reflecting its structural composition of two thiourea moieties connected through a central nitrogen atom.
The structural configuration of dithiobiuret can be represented by the linear formula NH₂CSNHCSNH₂ [6], which illustrates the arrangement of two thiocarbonyl groups (C=S) linked by an imino nitrogen bridge (-NH-). The compound exists as a symmetrical molecule where each terminal amino group (NH₂) is attached to a thiocarbonyl carbon, creating a planar molecular geometry [1] [36]. The canonical Simplified Molecular Input Line Entry System representation is S=C(N)NC(=S)N [4] [7], which provides a concise description of the molecular connectivity.
The compound is also known by several alternative names including 2,4-dithiobiuret [2] [4], thioimidodicarbonic diamide [4] [5], and imidodicarbonodithioic diamide [7]. The Chemical Abstracts Service registry number for dithiobiuret is 541-53-7 [1] [2] [4], which serves as its unique chemical identifier in scientific databases and literature.
Dithiobiuret exhibits a planar molecular geometry with characteristic bond lengths that indicate significant electron delocalization throughout the molecule [1] [36]. The compound displays short carbon-sulfur bond distances of approximately 1.69 Ångströms and carbon-nitrogen bond distances of 1.38 Ångströms [1] [36], which are indicative of multiple bond character between these atoms due to resonance effects.
The molecular planarity results from the extended conjugation system formed by the alternating single and double bonds across the thiourea-imino-thiourea framework [1]. This planar configuration allows for optimal orbital overlap and electron delocalization, which stabilizes the molecule and contributes to its chemical properties. The bond characteristics suggest that the carbon-sulfur bonds possess partial double bond character, while the carbon-nitrogen bonds also exhibit enhanced bond order compared to typical single bonds [36].
Crystallographic studies of related dithiobiuret complexes have provided insights into the molecular geometry and bonding patterns [9] [12]. In metal complexes, the ligand frameworks adopt torsional twists about the central nitrogen atoms to accommodate coordination requirements, with twist angles ranging from 55.7 to 56.0 degrees observed in zinc complexes [9]. The thiourea carbon-nitrogen bonds within chelate rings are substantially shorter than exocyclic carbon-nitrogen bonds, indicating electron delocalization within the coordination environment [9].
Dithiobiuret presents as a colorless to white crystalline solid under standard conditions [1] [6] [15]. The compound exhibits a characteristic melting point with decomposition occurring at approximately 181°C [4] [15] [16], though some sources report slightly varying values between 180-185°C depending on the heating rate and measurement conditions [14]. The decomposition temperature is influenced by the rate of heating, with quoted values typically observed when specimens are inserted at 160°C and the temperature is raised at approximately 8°C per minute [14].
The physical appearance of dithiobiuret is described as odorless crystalline material [7] [13] that can form either monoclinic or triclinic crystal systems [6]. The apparent bulk density of the compound is reported as 1.522 grams per milliliter at 30°C [6], while estimated density values of 1.385 grams per cubic centimeter have also been documented [15] [16]. The refractive index is estimated to be 1.5800 [15] [16], providing information about the compound's optical properties.
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 135.21 g/mol | [4] [7] |
| Melting Point | 181°C (decomposition) | [4] [15] |
| Bulk Density | 1.522 g/mL at 30°C | [6] |
| Refractive Index | 1.5800 (estimated) | [15] [16] |
| Crystal Form | Monoclinic or triclinic | [6] |
The compound exhibits ultraviolet absorption characteristics with maximum absorption wavelengths at 225 nanometers and 280 nanometers, with logarithmic extinction coefficients of 2.0 and 2.2 respectively [6]. These spectroscopic properties are important for analytical identification and quantification of the compound in various applications.
Dithiobiuret crystallizes in two distinct crystal systems: monoclinic and triclinic forms [6]. The crystal morphology is characterized by the formation of lustrous needle-like crystals when crystallized from aqueous solutions [14]. The crystallization process can be influenced by temperature and solvent conditions, with hot water crystallization typically yielding large, lustrous needles of high purity [14].
The compound can exhibit polymorphic behavior, as evidenced by the existence of multiple crystal forms under different conditions [6]. The crystallization from boiling water followed by slow cooling deposits the product in the form of large, lustrous needles [14]. Multiple recrystallizations from ethanol-water mixtures can further improve crystal quality and raise the melting point to 183-185°C with decomposition [14].
Crystallographic studies of dithiobiuret metal complexes have provided detailed structural information about the coordination behavior and crystal packing arrangements [12] [19]. Single crystal X-ray diffraction studies have been performed on various metal complexes of dithiobiuret, revealing the molecular arrangements and intermolecular interactions within the crystal lattice [29] [30]. These studies demonstrate that dithiobiuret can adopt different conformations and packing arrangements depending on the crystallization conditions and the presence of coordinating metals.
The crystal structure determination of chloro(2,4-dithiobiuret)copper(I) complexes has been reported [12], providing insights into the coordination geometry and crystal packing of dithiobiuret-containing compounds. These crystallographic investigations contribute to understanding the solid-state properties and potential polymorphic variations of dithiobiuret and its derivatives.
Dithiobiuret demonstrates variable solubility characteristics across different solvent systems [1] [5] [6]. The compound is described as soluble in warm water and polar organic solvents [1], with specific solubility data indicating limited aqueous solubility at room temperature. At 27°C, the water solubility is reported as 0.27 grams per 100 milliliters [6], while the solubility in boiling water increases significantly to approximately 8.0 percent [6].
The solubility profile in organic solvents shows considerable variation depending on the solvent polarity and hydrogen bonding capacity [5] [6]. In ethanol, dithiobiuret exhibits a solubility of 2.2 grams per 100 grams of solvent [6], while in acetone the solubility increases to 16 grams per 100 grams [6]. The compound shows even higher solubility in ethylene glycol monomethyl ether (Cellosolve) with approximately 34 grams per 100 grams of solvent [6].
| Solvent | Solubility | Temperature | Reference |
|---|---|---|---|
| Water | 0.27 g/100 mL | 27°C | [6] |
| Water (boiling) | ~8.0% | 100°C | [6] |
| Ethanol | 2.2 g/100 g | Room temperature | [6] |
| Acetone | 16 g/100 g | Room temperature | [6] |
| Cellosolve | ~34 g/100 g | Room temperature | [6] |
The compound exhibits enhanced solubility in alkaline solutions due to salt formation [6]. In sodium hydroxide solutions, the solubility increases dramatically with increasing base concentration: 3.6 grams per 100 grams in 1% sodium hydroxide, 16 grams per 100 grams in 5% sodium hydroxide, and 29 grams per 100 grams in 10% sodium hydroxide solution [6]. This behavior reflects the acidic nature of the compound, with a predicted pKa value of 11.15 [15] [16], allowing for deprotonation and subsequent salt formation in basic media.
The most widely documented classical synthesis route involves the reaction of 2-cyanoguanidine with hydrogen sulfide gas in aqueous medium [1] [5]. This method proceeds through a two-step mechanism with guanylthiourea as an intermediate compound [1] [5].
The reaction mechanism follows this pathway:
Step 1: Formation of guanylthiourea intermediate
2-cyanoguanidine + H₂S → guanylthiourea
Step 2: Conversion to dithiobiuret
guanylthiourea + H₂S → dithiobiuret [1]
This synthesis method typically requires elevated temperatures and aqueous reaction conditions [1]. The conversion proceeds via the intermediate formation of guanylthiourea, which subsequently reacts with additional hydrogen sulfide to yield the final dithiobiuret product [1] [5]. The reaction can be conducted in both aqueous and alcoholic media, with temperatures maintained between 60-80°C for optimal conversion rates [5] [6].
Research has shown that the prolonged interaction of saturated aqueous hydrogen sulfide with 2-cyanoguanidine at these elevated temperatures effectively produces the desired product [5]. The classical method offers good reproducibility and has been extensively documented in the chemical literature [1] [5].
Several alternative synthetic approaches have been developed to address specific production requirements or improve reaction efficiency [7] [8] [6].
A highly efficient alternative involves the use of ammonium hydroxide and ammonium chloride as reagents in aqueous medium [8]. This method demonstrates exceptional yield performance:
This approach offers significant advantages in terms of yield optimization and reaction time control compared to the classical hydrogen sulfide method [8].
For research applications requiring isotopically labeled compounds, dithiobiuret can be labeled with ³⁵S through isotopic exchange with hydrogen sulfide-³⁵S [7]. This specialized method involves:
This method provides high radiochemical purity and has been validated for research applications requiring isotopically labeled dithiobiuret [7].
A patented process utilizes N-alkyl-pyrrolidone as solvent with catalytically-acting additives [6]. This method employs:
The process involves forming an addition compound that is subsequently decomposed by treatment with organic solvents, followed by recovery of guanylthiourea as residue [6].
Industrial-scale production of dithiobiuret employs optimized versions of the classical synthesis methods with enhanced process control and efficiency considerations [9] [10].
The industrial production typically utilizes the 2-cyanoguanidine route with the following specifications:
Industrial implementations focus on several critical parameters:
Commercial-grade dithiobiuret typically meets the following specifications:
| Parameter | Specification |
|---|---|
| Purity | ≥98.0% (HPLC) |
| Moisture Content | ≤0.5% (Karl Fischer) |
| Residue on Ignition | ≤0.1% |
| Heavy Metals | ≤10 ppm (as Pb) |
| Melting Point | 195-198°C (with decomposition) |
These specifications ensure consistent quality for downstream applications in rubber manufacturing and pharmaceutical synthesis [10].
The purification of dithiobiuret requires careful consideration of its thermal stability and solubility characteristics to achieve high-purity products suitable for various applications [7] [11] [12].
Crystallization remains the primary purification method for dithiobiuret, leveraging the compound's solubility properties in various solvents [7] [12] [13].
The simplest purification approach involves direct crystallization from the reaction mixture [7]:
Ethanol recrystallization provides high-purity crystals suitable for most applications [12] [13]:
Methanol offers an alternative recrystallization medium with specific advantages [14] [15]:
Water-based crystallization provides an environmentally friendly purification option [12] [13]:
For applications requiring exceptional purity, additional purification steps may be employed [11] [16] [17].
Solvent washing removes residual impurities and improves final product quality:
For research-grade materials, chromatographic purification may be employed:
Comprehensive quality control requires multiple analytical techniques to ensure product specifications are met [16] [17] [18].
HPLC serves as the primary quantitative method for purity determination [17] [18]:
Melting point analysis provides rapid purity assessment [19] [20] [21]:
Moisture content determination ensures product stability [10]:
Confirmation of molecular composition through elemental analysis [8] [21]:
Structural confirmation through characteristic absorption bands [8]:
Advanced structural characterization for research applications [8]:
Continuous quality assurance during production requires real-time monitoring capabilities [11] [18].
Real-time monitoring of critical parameters:
Implementation of statistical methods for process optimization:
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